molecular formula C17H23N3O3S B11166261 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide

Cat. No.: B11166261
M. Wt: 349.4 g/mol
InChI Key: YRUCMHSJAIVZBP-UHFFFAOYSA-N
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Description

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIMETHYLBUTANAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIMETHYLBUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenylmethyl precursor, which is then reacted with thiadiazole derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N-Methylmorpholine (NMM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIMETHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIMETHYLBUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIMETHYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,3-DIMETHYLBUTANAMIDE is unique due to its combination of a thiadiazole ring and a 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide

InChI

InChI=1S/C17H23N3O3S/c1-17(2,3)10-14(21)18-16-20-19-15(24-16)9-11-6-7-12(22-4)13(8-11)23-5/h6-8H,9-10H2,1-5H3,(H,18,20,21)

InChI Key

YRUCMHSJAIVZBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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